molecular formula C16H18N6O4 B8293331 1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate CAS No. 195387-21-4

1,2,3-Benzotriazol-1-yl 4[[(tert-Butyloxy)carbonyl]-amino]-1-methylimidazole-2-carboxylate

Cat. No. B8293331
Key on ui cas rn: 195387-21-4
M. Wt: 358.35 g/mol
InChI Key: UMSGGDSZQVCEDJ-UHFFFAOYSA-N
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Patent
US06545162B1

Procedure details

The Boc-pyrrole-acid 8 (31 g, 129 mmol) was dissolved in 500 ml DMF and hydroxybenzotriazole (17.4 g, 129 mmol) was added followed by DCC (34 g, 129 mmol). The reaction was allowed to stir for 24 hours and then filtered dropwise into a well stirred solution of 5 liters of water (0° C.). The precipitate was allowed to sit for 15 minutes at 0° C. and then collected by filtration. The wet cake was dissolved in 500 ml of dichloromethane, washed with 200 ml brine, and added slowly to a stirred solution of petroleum ether at −20° C. After 4 hours at −20° C. the precipitate was collected by vacuum filtration and dried in vacuo to give (39 g, 85% yield) of a finely divided white powder. (A yellowish impurity may be observed, which can be removed by flash chromatography (acetone:dichloromethane), followed by precipitation in petroleum ether). TLC (7:2 benzene/ethyl acetate v/v) Rf 0.6; 1H NMR (DMSO-d6) δ9.43 (s, 1H), 8.12 (d, 1H, J=8.4 Hz), 7.80 (d, 1H, J=8.2 Hz), 7.64 (t, 1H, J=7.0 Hz), 7.51 (m, 2H), 7.18 (s. 1H), 3.83 (s, 3H), 1.45 (s. 9H); 13C NMR (DMSO-d6) δ156.5, 153.3, 143.2, 129.6, 129.2, 125.7, 125.2, 124.6, 120.3, 112.8, 110.3, 109.8, 79.5, 36.8, 28.6.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1C=[C:11]([C:15]([OH:17])=[O:16])[N:12]([CH3:14])[CH:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O[C:19]1[C:27]2[N:26]=[N:25][NH:24][C:23]=2[CH:22]=[CH:21][CH:20]=1.C1CCC([N:34]=C=NC2CCCCC2)CC1>CN(C=O)C>[C:1]([O:5][C:6]([NH:8][C:9]1[N:34]=[C:11]([C:15]([O:17][N:26]2[C:27]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=3[N:24]=[N:25]2)=[O:16])[N:12]([CH3:14])[CH:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(N(C1)C)C(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
17.4 g
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2

Conditions

Stirring
Type
CUSTOM
Details
to stir for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered dropwise into a well
STIRRING
Type
STIRRING
Details
stirred solution of 5 liters of water (0° C.)
WAIT
Type
WAIT
Details
to sit for 15 minutes at 0° C.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The wet cake was dissolved in 500 ml of dichloromethane
WASH
Type
WASH
Details
washed with 200 ml brine
ADDITION
Type
ADDITION
Details
added slowly to a stirred solution of petroleum ether at −20° C
FILTRATION
Type
FILTRATION
Details
After 4 hours at −20° C. the precipitate was collected by vacuum filtration
Duration
4 h
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give (39 g, 85% yield) of a finely divided white powder
CUSTOM
Type
CUSTOM
Details
which can be removed by flash chromatography (acetone:dichloromethane)
CUSTOM
Type
CUSTOM
Details
followed by precipitation in petroleum ether)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC=1N=C(N(C1)C)C(=O)ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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